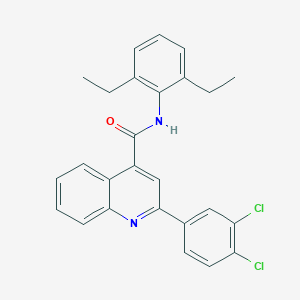
2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
合成路线和反应条件
2-(3,4-二氯苯基)-N-(2,6-二乙基苯基)喹啉-4-甲酰胺的合成通常包括以下步骤:
喹啉核的形成: 可以通过各种方法实现,例如 Skraup 合成、Friedländer 合成或 Pfitzinger 反应。
取代反应: 通过亲核芳香取代反应引入 3,4-二氯苯基和 2,6-二乙基苯基基团。
酰胺化: 最后一步涉及形成羧酰胺基团,通常通过羧酸衍生物与胺的反应实现。
工业生产方法
工业生产方法很可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流反应器、绿色化学原理和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在喹啉核上。
还原: 还原反应可能针对存在的硝基。
取代: 芳香环上可以发生亲电和亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 还原剂如氢化铝锂 (LiAlH4) 或氢气 (H2) 与钯催化剂。
取代: 卤素 (Cl2、Br2) 用于亲电取代,有机锂试剂用于亲核取代。
主要产物
这些反应形成的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能生成喹啉 N-氧化物,而还原可能生成胺。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
工业: 可用于开发新材料或用作化学反应中的催化剂。
作用机制
2-(3,4-二氯苯基)-N-(2,6-二乙基苯基)喹啉-4-甲酰胺的作用机制将取决于其特定的生物靶点。一般来说,喹啉衍生物可以与各种分子靶点相互作用,例如酶、受体或 DNA。该化合物可能通过结合到活性位点来抑制酶活性,或通过作为激动剂或拮抗剂来调节受体活性。
相似化合物的比较
类似化合物
氯喹: 一种众所周知的喹啉衍生物,用作抗疟疾药物。
喹啉-4-甲酰胺衍生物: 此类中其他化合物在喹啉核上具有不同的取代基。
独特性
2-(3,4-二氯苯基)-N-(2,6-二乙基苯基)喹啉-4-甲酰胺的独特之处在于其特定的取代模式,这会影响其生物活性和化学性质。二氯苯基和二乙基苯基基团的存在可能会增强其亲脂性和对某些生物靶点的结合亲和力。
属性
分子式 |
C26H22Cl2N2O |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-N-(2,6-diethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H22Cl2N2O/c1-3-16-8-7-9-17(4-2)25(16)30-26(31)20-15-24(18-12-13-21(27)22(28)14-18)29-23-11-6-5-10-19(20)23/h5-15H,3-4H2,1-2H3,(H,30,31) |
InChI 键 |
WALSJPYUPFUAHF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















